molecular formula C8H9F2N B2856932 N1,N1-dimethyl-2,6-difluoroaniline CAS No. 55847-15-9

N1,N1-dimethyl-2,6-difluoroaniline

Cat. No.: B2856932
CAS No.: 55847-15-9
M. Wt: 157.164
InChI Key: UXHVBVCJFYGKEN-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Amines Research

Fluorinated aromatic amines are a class of organic compounds that have become increasingly important in fields like medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.comchemicalbook.com The introduction of fluorine atoms into an aromatic amine scaffold can profoundly alter the molecule's physicochemical properties. acs.org Fluorine is the most electronegative element, and its presence typically reduces the basicity of the amino group through a strong electron-withdrawing inductive effect. alfa-chemistry.comsoci.org This modification can enhance a molecule's metabolic stability and control its conformation, which are crucial factors in drug design. alfa-chemistry.comacs.org

The substitution of hydrogen with fluorine, an atom of comparable size, generally has a minimal steric impact on the molecular configuration. mdpi.com However, the C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic oxidation at that site, a common strategy in developing pharmaceuticals. acs.orgsoci.orgacs.org The strategic placement of fluorine can also influence noncovalent interactions, such as hydrogen and halogen bonds, which are critical for the binding of a ligand to its biological target. nih.gov Research has shown that 2,6-difluoro substitution on an aniline (B41778) ring, as seen in N1,N1-dimethyl-2,6-difluoroaniline, enhances the ability of an adjacent amino group to form strong hydrogen bonds. nih.gov

The study of fluorinated amines involves developing new synthetic strategies to introduce fluorine and nitrogen-containing groups into organic molecules efficiently. alfa-chemistry.com These methods are vital for creating diverse libraries of compounds for biological screening and materials development.

Significance as a Privileged Structure and Chemical Intermediate

The concept of a "privileged structure" is a cornerstone of modern drug discovery. mdpi.com A privileged structure is a molecular framework that can serve as a versatile template for developing potent and selective ligands for multiple biological targets. nih.govacs.org These scaffolds are frequently found in bioactive compounds and are recognized for imparting favorable drug-like properties. mdpi.comacs.org While this compound itself is not classically cited as a complete privileged structure, its core, the 2,6-difluoroaniline (B139000) motif, functions as a critical intermediate and building block for constructing more complex molecules that may incorporate privileged scaffolds. chemicalbook.com

The utility of 2,6-difluoroaniline and its derivatives, including this compound, as intermediates stems from their role in organic synthesis. chemicalbook.com They are important raw materials for producing pharmaceuticals, herbicides, and dyes. chemicalbook.com For instance, the parent compound 2,6-difluoroaniline is a known precursor in the synthesis of inhibitors for p38α kinase and other pharmaceutically active intermediates. chemicalbook.com The difluorinated phenyl ring system is a component in various advanced materials and biologically active molecules, where its electronic properties and substitution pattern are key to function.

The synthesis of this compound provides a versatile starting point for further chemical modifications. The dimethylamino group and the fluorinated aromatic ring can participate in various chemical reactions, allowing for the construction of a diverse range of more complex molecular architectures.

Overview of Advanced Methodologies and Theoretical Approaches in its Study

The investigation of this compound and related compounds employs a combination of advanced synthetic, analytical, and theoretical methods.

Synthetic and Analytical Methodologies: The synthesis of fluorinated anilines is an active area of research. Methods for preparing the parent compound, 2,6-difluoroaniline, include processes starting from 1,2,3-trichlorobenzene (B84244), which involves partial fluorine exchange followed by amination. google.com The N,N-dimethyl group can be introduced through standard methylation procedures. More recent and sophisticated methods focus on the direct introduction of fluorinated groups into aromatic systems. For example, photoinduced, transition-metal-free difluoroalkylation of anilines has been developed as a mild and practical protocol. acs.orgnih.gov

Once synthesized, the structure and properties of these compounds are elucidated using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to confirm the molecular structure. dergipark.org.trnih.govnih.gov For crystalline materials, X-ray diffraction provides precise information on the three-dimensional arrangement of atoms and molecules. nih.govnih.gov

Theoretical and Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying fluorinated aromatic amines. dergipark.org.trbohrium.com DFT calculations allow researchers to predict and understand various molecular properties, including:

Molecular Geometry: Determining the stable conformations of the molecule. dergipark.org.tr

Electronic Properties: Analyzing the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential (MEP), which are crucial for predicting reactivity and intermolecular interactions. dergipark.org.trbohrium.com

Spectroscopic Data: Simulating vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. bohrium.com

These theoretical studies provide deep insights into how fluorination influences the molecule's stability, reactivity, and potential for noncovalent interactions, guiding the rational design of new functional molecules. nih.gov For example, computational analyses have been used to investigate how fluorine substitution impacts the formation of hydrogen and halogen bonds in aniline derivatives. nih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeatureReference
This compoundC₈H₉F₂N157.16Dimethylated, difluorinated aniline bldpharm.com
2,6-DifluoroanilineC₆H₅F₂N129.11Parent amine for many syntheses ontosight.ai
2-Fluoro-N,N-dimethylanilineC₈H₁₀FN139.17Monofluorinated analogue bldpharm.com
2,4-Difluoro-N,N-dimethylanilineC₈H₉F₂N157.16Isomeric difluorinated analogue bldpharm.com
AnilineC₆H₇N93.13Non-fluorinated parent compoundN/A

Table 2: Selected Synthetic Reactions Involving Fluorinated Anilines This table is interactive. You can sort and filter the data.

Reaction TypeStarting MaterialReagent(s)Product TypeSignificanceReference
DifluoroalkylationN,N-dimethylanilineEosin Y, ICF₂COOEt, K₂CO₃α,α-Difluoro-β-amino esterMild, visible-light-driven C-H functionalization nih.gov
Halogen Exchange & Amination1,2,3-TrichlorobenzeneKF, then amination source2,6-DifluoroanilineIndustrial synthesis route google.com
Acylation2,6-Difluoroaniline2-Bromo-2-phenylacetyl chlorideN1-(2,6-difluorophenyl) acetamideSynthesis of building blocks for medicinal chemistry
Urea (B33335) Formation3,5-Difluoroaniline2-Nitroaniline, TriphosgeneSubstituted diphenylureaSynthesis of biologically active urea derivatives dergipark.org.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVBVCJFYGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Development

Strategic Syntheses of 2,6-Difluoroaniline (B139000) as a Core Precursor

The contemporary synthesis of 2,6-difluoroaniline is dominated by multi-step strategic approaches that prioritize the use of readily available and cost-effective starting materials. These routes are designed to maximize yield and purity while minimizing the formation of difficult-to-separate isomers.

Multi-Step Approaches from Halogenated Benzenes

A prominent and economically viable strategy for the synthesis of 2,6-difluoroaniline commences with 1,2,3-trichlorobenzene (B84244), a relatively inexpensive starting material. guidechem.comgoogle.com This process is characterized by a sequence of partial fluorine exchange, selective reduction, and amination. google.comgoogle.com

The initial step in this synthetic sequence is the partial exchange of two chlorine atoms in 1,2,3-trichlorobenzene with fluorine. google.com This transformation is typically achieved through a nucleophilic aromatic substitution reaction with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures. google.comproquest.com The reaction is performed under substantially anhydrous conditions to ensure the reactivity of the fluoride salt. google.com

The mechanism proceeds via a stepwise displacement of chloride ions by fluoride ions. The reaction conditions are controlled to favor the formation of a mixture of difluorochlorobenzene isomers, primarily the desired 2,6-difluorochlorobenzene and the isomeric 2,3-difluorochlorobenzene. google.comgoogle.com

Table 1: Representative Conditions for Partial Fluorine Exchange of 1,2,3-Trichlorobenzene

Fluorinating Agent Solvent Temperature (°C) Time (h) Reference
KF N-methylpyrrolidinone (NMP) 270 24 google.com

This table is interactive. Click on the headers to sort the data.

A key challenge in this synthetic route is the management of the isomeric mixture of difluorochlorobenzenes produced during the fluorine exchange step. The undesirable 2,3-difluorochlorobenzene isomer is problematic as its subsequent amination would lead to the formation of 2,3-difluoroaniline, an isomer that is difficult to separate from the desired 2,6-difluoroaniline. google.com

The final step in this strategic synthesis is the conversion of 2,6-difluorochlorobenzene to 2,6-difluoroaniline. This is accomplished through an aromatic amination reaction. google.com The process typically involves heating 2,6-difluorochlorobenzene with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst, such as cuprous oxide (Cu₂O). google.com This reaction is a form of the Ullmann condensation, specifically a Goldberg reaction, where a copper catalyst facilitates the coupling of an aryl halide with an amine. wikipedia.org

The reaction is conducted in a pressure reactor at elevated temperatures, typically around 160°C. google.com The copper catalyst is essential for activating the aryl halide and facilitating the nucleophilic substitution of the chlorine atom with the amino group. The reaction is often run to a partial conversion to minimize the formation of byproducts. google.com The resulting 2,6-difluoroaniline can then be separated from unreacted starting material and the ortho-difluorobenzene byproduct by distillation. google.com

Table 2: Conditions for the Amination of 2,6-Difluorochlorobenzene

Catalyst Temperature (°C) Time (h) Reference

This table is interactive. Click on the headers to sort the data.

Historical and Alternative Preparative Routes

Besides the widely used route from 1,2,3-trichlorobenzene, other synthetic pathways to 2,6-difluoroaniline have been developed. These include methods starting from different halogenated benzenes and sequences involving key name reactions.

One alternative approach begins with 1,3,5-trichlorobenzene (B151690). This is first converted to 1-chloro-3,5-difluorobenzene (B74746) via a halogen exchange reaction. researchgate.net The 1-chloro-3,5-difluorobenzene is then subjected to dichlorination and nitration in a single reactor to produce a mixture of trichlorodifluoronitrobenzenes. Subsequent reduction of this mixture yields an isomeric mixture of 2,6-difluoroaniline and 2,4-difluoroaniline (B146603). researchgate.net Another established method involves the nitration of 1,3-difluorobenzene, followed by the reduction of the resulting nitro group to form 2,6-difluoroaniline. guidechem.com

The first step is the ammoxidation of 2,6-dichlorotoluene (B125461). Ammoxidation is an industrial process that converts hydrocarbons with methyl groups into nitriles using ammonia (B1221849) and oxygen, typically over a solid-state catalyst. wikipedia.org In this case, the methyl group of 2,6-dichlorotoluene is converted to a nitrile group, yielding 2,6-dichlorobenzonitrile (B3417380). google.com

The next step involves a halogen exchange reaction, where the two chlorine atoms of 2,6-dichlorobenzonitrile are replaced with fluorine to produce 2,6-difluorobenzonitrile. google.com This is followed by the hydration of the nitrile group to an amide, yielding 2,6-difluorobenzamide (B103285). google.com

The final step is a Hofmann rearrangement . In this reaction, 2,6-difluorobenzamide is treated with a reagent like sodium hypochlorite (B82951) or sodium hypobromite (B1234621) in a basic solution. patsnap.com The amide undergoes a rearrangement to form a primary amine with one fewer carbon atom, in this case, 2,6-difluoroaniline. google.compatsnap.com While chemically elegant, the complexity and the cost of the starting material have made this route less favorable for large-scale production compared to the synthesis from 1,2,3-trichlorobenzene. google.com

The synthesis of N1,N1-dimethyl-2,6-difluoroaniline is then achieved through the methylation of the amino group of 2,6-difluoroaniline, a standard synthetic transformation.

Lithiation Followed by Carboxylation and Amine Conversion

A potential synthetic route to substituted anilines involves the directed ortho-lithiation of a substituted aromatic ring, followed by quenching with an electrophile and subsequent functional group manipulation. While not a common pathway for this compound, the foundational steps have been applied to similar structures. For instance, 2,6-difluoroaniline has been prepared via the lithiation of 1,3-difluorobenzene, followed by carboxylation to form the corresponding carboxylic acid. This acid is then converted to the amine functional group using hydrazoic acid. google.com This multi-step process, however, presents challenges for large-scale industrial application due to the use of hazardous reagents like hydrazoic acid. google.com Adapting this method for this compound would theoretically involve starting with an appropriately protected or pre-functionalized aniline (B41778) derivative, a complex and potentially low-yielding approach.

Direct Synthesis and Derivatization of this compound

More direct approaches focus on building the molecule through C-H functionalization or by modifying a pre-existing aniline scaffold.

Photoinduced methods offer a powerful tool for the direct functionalization of N,N-dimethylanilines. nih.govacs.org These reactions proceed under mild conditions and allow for the introduction of difluoroalkyl groups onto the aromatic ring. rsc.org Two prominent strategies have been developed for this transformation. nih.govacs.org

The first approach utilizes an organic photocatalyst, such as Eosin Y, under visible light irradiation. nih.govacs.org The mechanism involves a Single Electron Transfer (SET) process where the photoexcited catalyst generates a difluoroalkyl radical from a precursor like ethyl difluoroiodoacetate (ICF₂CO₂Et). nih.govacs.org This radical then reacts with the N,N-dimethylaniline substrate. The transformation is generally effective for anilines with electron-rich or moderately electron-withdrawing groups. nih.govacs.org For example, the difluoroalkylation of 2,6-disubstituted N,N-dimethylanilines has been shown to be amenable to this method. acs.org

A second, alternative strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoroalkylating agent. nih.govacs.org Simple photoexcitation of this complex can efficiently generate the desired difluoroalkylated products with yields up to 89%, bypassing the need for an external photocatalyst. acs.org

Table 1: Representative Conditions for Photoinduced Difluoroalkylation

Method Photocatalyst Light Source Solvent Key Reagents
Catalytic Eosin Y (1 mol%) 525 nm LED DMF Aniline, ICF₂CO₂Et, K₂CO₃, TBAI

| EDA Complex | None | 427 nm LEDs | DMSO | Aniline, ICF₂CO₂Et, Na₂CO₃ |

This table is based on general procedures for the difluoroalkylation of anilines. nih.govacs.org

Mechanistic studies suggest that in the absence of an external photocatalyst, the N,N-dimethylaniline substrate itself can act as a photosensitizer, activating molecular oxygen to singlet oxygen (¹O₂). This singlet oxygen then reacts with the substrate via single-electron transfer to initiate the radical process. organic-chemistry.org

The synthesis of this compound can be achieved by the direct alkylation of 2,6-difluoroaniline. A highly efficient and atom-economical method for this transformation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy. nih.gov This approach uses alcohols as alkylating agents, with water as the only byproduct, making it an environmentally attractive alternative to using alkyl halides. nih.govnih.gov

In this process, a metal catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov The aldehyde then condenses with the primary amine (2,6-difluoroaniline) to form an imine. Finally, the metal hydride species, formed during the initial dehydrogenation, reduces the imine to the corresponding secondary or tertiary amine. nih.gov A wide range of aromatic primary amines can be selectively alkylated with primary alcohols, including the methylation of anilines using methanol (B129727), to yield the desired N,N-dimethylated products. nih.gov

Table 2: Comparison of N-Alkylation Strategies

Strategy Alkylating Agent Catalyst Byproduct Key Features
Borrowing Hydrogen Alcohols (e.g., Methanol) Ru or Ir complexes Water High atom economy, avoids alkyl halides, mild conditions. nih.gov

| Classical Alkylation | Alkyl Halides (e.g., Methyl Iodide) | None / Base | Halide Salts | Traditional method, often less atom-economical, generates salt waste. nih.gov |

Green Chemistry Principles in Synthetic Design for Fluorinated Anilines

The twelve principles of Green Chemistry provide a framework for designing more sustainable chemical processes. researchgate.netatiner.grsciencedaily.com These principles are particularly relevant in the synthesis of complex molecules like fluorinated anilines, aiming to reduce waste, minimize hazards, and improve energy efficiency. nih.govsciencedaily.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. ijsr.net Research has focused on replacing hazardous solvents like chloroform, dichloromethane (B109758), and benzene (B151609) with more benign alternatives. ijsr.net

For the synthesis of fluorinated compounds, several classes of green solvents are notable:

Fluorinated Alcohols : Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar and protic but have very low nucleophilicity, which can prevent unwanted side reactions. acs.org They have been successfully used as solvents or co-solvents in various organic transformations. acs.org

Ionic Liquids : These salts, which are liquid at low temperatures, offer unique properties such as low vapor pressure and high thermal stability. They can be effective media for reactions like the oxidative carbonylation of aniline. ijsr.net

Fluorous Solvents : Highly fluorinated compounds are non-polar and can be immiscible with common organic solvents, enabling fluorous biphasic catalysis, where the catalyst is sequestered in the fluorous phase for easy separation and recycling. ijsr.net

The goal is to select a solvent that not only facilitates the desired reaction but also minimizes environmental impact and allows for easy recovery and reuse. wpmucdn.com

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netchemrxiv.org The ideal reaction has an atom economy of 100%, characteristic of addition reactions where all reactant atoms are found in the product. chemrxiv.orgnih.gov

Synthetic routes are evaluated for their efficiency not just by percentage yield but also by how effectively they utilize starting materials. researchgate.net For example, the N-alkylation of anilines using the borrowing hydrogen strategy exhibits a high atom economy because the only byproduct is water. nih.gov In contrast, substitution or elimination reactions that generate stoichiometric byproducts have lower atom economies.

Another metric used to quantify waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov By designing synthetic pathways that favor addition and catalytic reactions over stoichiometric ones, chemists can significantly reduce waste, aligning with the primary goal of green chemistry: preventing waste at its source. nih.gov

Process Optimization and Reaction Condition Refinement in the Synthesis of this compound

The industrial-scale synthesis of this compound necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. A primary synthetic route involves the N-methylation of 2,6-difluoroaniline. The refinement of reaction conditions, including the selection of catalyst, solvent, temperature, and pressure, is paramount for the efficiency of this transformation.

Catalyst System Selection and Loading Optimization

For palladium-catalyzed amination reactions, which share mechanistic features with methylation, catalyst loading is a critical parameter. Studies on the synthesis of related halo-difluoroanilines have shown that the reaction rate is proportional to the mole percent of the catalyst used. For instance, in a palladium-catalyzed C–N bond-forming reaction, reducing the catalyst loading of Pd(dba)₂/Xantphos from 0.5 mol % to 0.25 mol % led to stalled reactions on a larger scale, necessitating a minimum loading of 0.5 mol % for efficient, kilogram-scale manufacturing. acs.org Conversely, in other processes, catalyst loading was found to affect the reaction rate more than the final yield. In the reduction of N,N–Dimethyl-4-Nitro Aniline using Raney nickel, lower catalyst loading (1%) significantly increased the reaction time to 10.5 hours, whereas higher loading accelerated the reaction, thereby reducing energy consumption. rasayanjournal.co.in

Modern synthetic methods also employ organophotocatalysts. In the difluoroalkylation of anilines, Eosin Y was identified as an effective photocatalyst, with an optimal loading of 1 mol % determined after screening various concentrations. nih.gov For direct reductive N-methylation using formic acid, simple and cost-effective inorganic catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) have proven effective, with an optimized loading of 10 mol% being identified. rhhz.net Ruthenium complexes have also been developed for N-methylation using methanol as a C1 source, demonstrating high catalytic performance at loadings as low as 0.5 mol %. nih.gov

Table 1: Effect of Catalyst System and Loading on N-Methylation and Related Amine Syntheses
Catalyst SystemSubstrate/Reaction TypeOptimal LoadingKey FindingsSource
Pd(dba)₂/XantphosC–N Cross-coupling0.5 mol %Loadings below 0.5 mol % resulted in stalled reactions at decagram scale. acs.org
Raney NickelNitro Group Reduction>1%Loading did not impact yield but significantly affected the reaction rate and energy consumption. rasayanjournal.co.in
K₂HPO₄Reductive N-methylation10 mol %Screening of various conditions identified 10 mol% as optimal for the inorganic base-catalyzed reaction. rhhz.net
Eosin YOrganophotoredox Difluoroalkylation1 mol %1 mol % was found to be the optimal loading for the photocatalytic reaction. nih.gov
(DPEPhos)RuCl₂PPh₃N-methylation with Methanol0.5 mol %Demonstrated the best catalytic performance among four tested ruthenium complexes. nih.gov

Influence of Solvent Systems and Reaction Media

The solvent system plays a crucial role in the synthesis of this compound by affecting reactant solubility, reaction kinetics, and catalyst stability. The selection of an appropriate reaction medium is a key optimization parameter.

In the context of fluoroaniline (B8554772) synthesis, polar aprotic solvents are frequently employed. google.com The synthesis of N,N-Dimethyl para phenylene diamine dihydrochloride, for example, utilizes Dimethylformamide (DMF) in conjunction with a sodium bicarbonate base. rasayanjournal.co.in Research on the difluoroalkylation of anilines highlighted the significant impact of the solvent on product yield. A reaction that produced a 38% yield in DMF saw an increase to 52% in dichloromethane (DCM), while dimethyl sulfoxide (B87167) (DMSO) proved to be the best option, affording the product in the highest yield. nih.gov

For palladium-catalyzed C-N bond formation, solvent screening revealed that isopropyl acetate (B1210297) (ⁱPrOAc) was superior to 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org The use of ⁱPrOAc facilitated an efficient process with reduced catalyst loading for large-scale synthesis. acs.org In transition-metal-free N-methylation reactions utilizing formic acid and polymethylhydrosiloxane (B1170920) (PMHS), tetrahydrofuran (B95107) (THF) was identified as the optimal solvent after screening various reaction conditions. rhhz.net

Table 2: Influence of Solvent Systems on Related Aniline Syntheses
Solvent SystemReaction TypeObservationSource
Dimethylformamide (DMF)Organophotoredox DifluoroalkylationYield of 38%. nih.gov
Dichloromethane (DCM)Organophotoredox DifluoroalkylationIncreased yield to 52% compared to DMF. nih.gov
Dimethyl sulfoxide (DMSO)Organophotoredox DifluoroalkylationProvided the highest yield among tested solvents. nih.gov
2-Methyltetrahydrofuran (2-MeTHF)Pd-catalyzed MonoaminationAttempts to reduce catalyst loading were unsuccessful. acs.org
Isopropyl acetate (ⁱPrOAc)Pd-catalyzed MonoaminationEnabled lower catalyst loadings (0.5 mol %) for large-scale synthesis. acs.org
Tetrahydrofuran (THF)Reductive N-methylationIdentified as the optimal solvent for the K₂HPO₄-catalyzed process. rhhz.net

Temperature and Pressure Profile Engineering for Enhanced Yields

Temperature and pressure are critical physical parameters that are engineered to control reaction kinetics and thermodynamics, thereby enhancing product yields and minimizing side-product formation.

Temperature: The optimal temperature for the synthesis of this compound and its precursors can vary significantly depending on the specific reaction step. For the fluorine exchange step in the synthesis of 2,6-difluorinated precursors, elevated temperatures between 170°C and 290°C are often required. google.com In contrast, amination reactions may be conducted at temperatures from 100°C to 200°C, with a preferred range of 130°C to 170°C. google.com For the N-methylation step itself, an optimized temperature of 80°C was identified for the reductive methylation of amines with formic acid. rhhz.net A synthesis of 2,6-difluoroaniline from 2,6-difluorobenzamide involves heating to 50°C for the initial reaction, followed by steam distillation at 100°C and subsequent vacuum rectification at 70-80°C. google.com

Pressure: Operating pressure is another key variable, particularly in reactions involving gaseous reagents or where elevated temperatures might cause the solvent to boil at atmospheric pressure. In the synthesis of 2,6-difluoroaniline precursors, pressures can range from atmospheric to approximately 700 pounds per square inch gauge (psig). google.com For certain fluorine exchange reactions, it is preferable to operate at the autogenous pressure generated in a sealed reactor, which can range up to 500 psig. google.com High-pressure conditions are also used to drive other reactions to completion; for instance, a hydrogenation step for the synthesis of a dimethyl aniline derivative was conducted under a hydrogen pressure of 5 kg/cm ². rasayanjournal.co.in

Table 3: Impact of Temperature and Pressure on Synthesis of Fluoroanilines and Intermediates
Reaction StepTemperature ProfilePressure ProfileKey FindingsSource
Fluorine Exchange (KF)250°C - 290°CAutogenous (up to 500 psig)Higher temperatures and sealed-reactor pressures are preferred for the less reactive KF. google.com
Amination130°C - 170°CNot critical (Atmospheric to elevated)Reaction is conducted at elevated temperatures to ensure a satisfactory rate. google.com
Reductive N-methylation80°CAtmosphericOptimal temperature for K₂HPO₄-catalyzed methylation with formic acid. rhhz.net
Hydrogenation/Reduction45°C5 kg/cm²Moderate pressure is used to facilitate the catalytic reduction. rasayanjournal.co.in
Hofmann Rearrangement50°CNormal PressureInitial reaction temperature for synthesis from 2,6-difluorobenzamide. google.com

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone in the structural analysis of N1,N1-dimethyl-2,6-difluoroaniline, offering detailed insights into the molecule's bond vibrations and functional groups through FT-IR and FT-Raman analyses.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of this compound. The C-H stretching vibrations of the methyl groups are anticipated in the 2900-3000 cm⁻¹ region. Aromatic C-H stretching modes also appear in this vicinity. The strong electron-withdrawing nature of the fluorine atoms leads to characteristic C-F stretching vibrations. For the related compound 2-chloro-6-fluorotoluene, C-F stretching is observed, and similar bands are expected for this compound. nih.gov The C-N stretching vibration of the dimethylamino group is also a key diagnostic peak.

The aromatic C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ range. dergipark.org.tr In-plane and out-of-plane bending vibrations of the C-H and C-F bonds provide additional structural fingerprints. For instance, in 3,5-difluoroaniline, C-H out-of-plane bending modes are assigned in the 999-757 cm⁻¹ region. researchgate.net

Table 1: Representative FT-IR Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment
~2945 C-H stretch (methyl groups)
~1620 C=C stretch (aromatic ring)
~1480 C-H asymmetric bend (methyl groups)
~1280 C-F stretch
~1240 C-N stretch
~1030 C-H in-plane bend (aromatic ring)
~780 C-F in-plane bend

Note: The exact positions of the absorption bands can vary based on the sample preparation and the physical state of the compound.

FT-Raman spectroscopy offers complementary data to FT-IR, particularly for symmetric and non-polar bonds. bruker.com In the context of this compound, the symmetric vibrations of the aromatic ring and the C-N-C symmetric stretch of the dimethylamino group are expected to be more prominent in the Raman spectrum.

The ring breathing mode, a symmetric vibration of the entire benzene (B151609) ring, is a characteristic feature in the Raman spectrum of substituted benzenes. For 3,5-difluoroaniline, a medium intensity band at 1031 cm⁻¹ in the FT-Raman spectrum is assigned to this mode. researchgate.net The C-F stretching and bending vibrations will also be present, corroborating the FT-IR data.

Table 2: Representative FT-Raman Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment
~3070 C-H stretch (aromatic ring)
~2945 C-H stretch (methyl groups)
~1620 C=C stretch (aromatic ring)
~1280 C-F stretch
~1030 Ring breathing mode
~780 C-F in-plane bend

Note: The intensities of Raman bands differ from FT-IR, providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insight

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing precise information on the electronic environment and connectivity of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound shows distinct signals for the methyl and aromatic protons. The two methyl groups of the N,N-dimethylamino moiety are chemically equivalent and thus appear as a single sharp peak. For similar N,N-dimethylaniline derivatives, this singlet is typically observed around 2.56 ppm. nih.gov

The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The spectrum will show multiplets for the aromatic protons. For the parent compound, 2,6-difluoroaniline (B139000), the aromatic protons appear as a multiplet in the range of 6.6-7.0 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N(CH₃)₂ ~2.6 s
Aromatic H ~6.7 - 7.1 m

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts are referenced to a standard, typically TMS, and can be influenced by the solvent.

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbons of the methyl groups will appear as a single resonance. In related N,N-dimethylaniline compounds, this peak is found at approximately 45.8 ppm. nih.gov

The aromatic carbons exhibit a range of chemical shifts influenced by the fluorine and dimethylamino substituents. The carbons directly bonded to fluorine (C2 and C6) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbon attached to the nitrogen (C1) will also have a characteristic shift. The remaining aromatic carbons (C3, C4, C5) will be further distinguished by their chemical shifts and smaller C-F coupling constants.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Coupling
N(CH₃)₂ ~45 -
C1 ~130 t
C2, C6 ~158 d
C3, C5 ~112 d
C4 ~125 t

Note: 'd' denotes a doublet and 't' denotes a triplet arising from C-F coupling.

¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. huji.ac.il In this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the dimethylamino group. The typical chemical shift range for aromatic fluorine compounds is broad. ucsb.edu For a similar compound, 2,2',6,6'-tetrafluoro-4,4'-diiodoazobenzene, prepared from 2,6-difluoro-4-iodoaniline, the fluorine signal is observed, indicating the sensitivity of ¹⁹F NMR to the substitution pattern. rsc.org The signal for this compound is expected to be a multiplet due to coupling with the aromatic protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
C2-F, C6-F ~ -120 to -140 m

Note: 'm' denotes a multiplet. Chemical shifts are typically referenced to CFCl₃.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for determining the three-dimensional atomic or molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, precise atomic coordinates can be determined, which in turn allows for the calculation of bond lengths, bond angles, and other crucial geometrical parameters. nih.gov

Detailed single-crystal X-ray diffraction data for this compound, which would provide definitive geometrical parameters such as bond lengths and angles, are not available in the referenced literature. rsc.orgrsc.orgdergipark.org.trd-nb.infonih.gov While studies on related compounds, such as those containing a 2,6-difluoroaniline moiety, have been conducted, the specific crystal structure of this compound has not been reported. rsc.orgdergipark.org.trd-nb.infonih.gov The collection of such data would require the synthesis and growth of a suitable single crystal, followed by analysis using a single-crystal X-ray diffractometer. rsc.orgdergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. libretexts.org The molecular weight of this compound (C₈H₉F₂N) is 157.16 g/mol . bldpharm.com

Upon electron ionization, a molecule is converted into a high-energy cation radical (molecular ion, M⁺˙), which can then break apart into smaller, charged fragments. libretexts.org The specific fragmentation pattern is a fingerprint of the molecule's structure. While detailed experimental fragmentation data for this compound is not provided in the search results, a general fragmentation behavior for related N1,N1-dimethyl-N2-arylformamidines has been studied. researchgate.net For comparison, the mass spectrum of the parent compound, 2,6-difluoroaniline, shows a prominent molecular ion peak. nist.gov A hypothetical fragmentation of this compound would likely involve the loss of methyl groups or other characteristic cleavages.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Notes
157[C₈H₉F₂N]⁺˙Molecular Ion (M⁺˙)
142[M - CH₃]⁺Loss of a methyl radical
114[M - N(CH₃)₂]⁺Loss of the dimethylamino radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. rsc.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org

Specific experimental UV-Vis absorption maxima for this compound are not detailed in the provided search results. However, studies on related photoswitchable azobenzenes derived from 2,6-difluoroaniline have been conducted, showing complex spectra with multiple absorption bands corresponding to various electronic transitions (e.g., n→π* and π→π*). d-nb.infonih.gov The absorption spectrum for a related N-arylsulfilimine compound showed maxima at 213 and 298 nm. google.com The exact absorption maxima for this compound would depend on the solvent used and the specific energy levels of its molecular orbitals.

Transition Type Expected Wavelength Region (nm) Description
π → π~200-280Transition of an electron from a pi bonding orbital to a pi antibonding orbital within the benzene ring.
n → π~280-400Transition of a non-bonding electron (from the nitrogen lone pair) to a pi antibonding orbital of the benzene ring.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the properties of various aniline (B41778) derivatives, providing reliable results that often correlate well with experimental data. asianpubs.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, known for its balance of accuracy and computational cost. science.gov It is frequently employed for geometry optimization and vibrational frequency calculations of substituted anilines. asianpubs.orgresearchgate.netumanitoba.canih.govresearchgate.net For instance, studies on various fluoroanilines and their derivatives have extensively used B3LYP to achieve reliable geometric and electronic data. researchgate.netrsc.org

The M06 suite of functionals, developed by Truhlar and Zhao, offers alternatives that can be superior for certain systems, particularly for non-covalent interactions, thermochemistry, and kinetics. While B3LYP is a staple, M06 functionals are also utilized in the study of similar aromatic compounds to provide a comparative analysis of the results. researchgate.net The choice between these functionals often depends on the specific properties being investigated.

The basis set is the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are commonly used for aniline derivatives. asianpubs.orgresearchgate.netnih.govresearchgate.netjmaterenvironsci.combohrium.com The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution, especially for molecules containing electronegative atoms like fluorine and nitrogen. researchgate.netnih.govbohrium.com

For higher accuracy, especially in geometry optimization, correlation-consistent basis sets like aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are employed. umanitoba.ca A convergence study, where calculations are performed with increasingly larger basis sets, is ideally conducted to ensure that the calculated properties are not dependent on the basis set size and have converged to a stable value. Studies on fluoroanilines have demonstrated that the B3LYP/6-311++G(d,p) level of theory provides a good balance for predicting both structural and spectroscopic properties. researchgate.netnih.gov

Determining the most stable three-dimensional structure of N1,N1-dimethyl-2,6-difluoroaniline is the first step in any computational analysis. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For N,N-dimethylaniline and its derivatives, a key structural feature is the pyramidalization at the nitrogen atom and the torsion angle of the dimethylamino group relative to the phenyl ring. researchgate.netresearchgate.net

In this compound, the presence of two fluorine atoms in the ortho positions introduces significant steric hindrance and electronic effects. This will influence the orientation of the N,N-dimethylamino group. Conformational analysis of related molecules like 2,6-difluoroaniline (B139000) has been performed to understand the effects of ortho-substitution. mcbu.edu.tr For N,N-dimethylaniline, studies have shown that the molecule adopts a quasi-planar structure to maximize p-π conjugation between the nitrogen lone pair and the aromatic ring. researchgate.net However, the bulky methyl groups and the ortho-fluorine atoms in this compound would likely lead to a larger torsion angle, reducing this conjugation to alleviate steric strain. Theoretical simulation studies on ortho-substituted methylated anilines have supported the presence of low-energy conformers that are influenced by the substitution pattern. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for Related Aniline Derivatives (B3LYP Method) Note: This table presents typical bond lengths and angles for analogous compounds to illustrate expected values. Data for this compound is not available and would require specific calculation.

Parameter 2-Fluoroaniline (aug-cc-pVTZ) umanitoba.ca N,N-Dimethylaniline (cc-pVTZ) researchgate.net 2,4-Difluoroaniline (B146603) (6-311++G(d,p)) researchgate.net
C-N Bond Length (Å) 1.392 1.396 1.395
C-F Bond Length (Å) 1.364 - 1.353 (C2-F), 1.343 (C4-F)
C-N-C Angle (°) - 116.8 (Me-N-Me) -

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational method. royalsocietypublishing.orgroyalsocietypublishing.org Studies on various substituted anilines have shown a good correlation between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. asianpubs.orgresearchgate.netnih.gov

For this compound, characteristic vibrational modes would include C-F stretching, C-N stretching, and vibrations of the aromatic ring and the methyl groups. The ortho-substitution pattern is known to influence the N-H vibrational modes in anilines, and similar effects would be expected for the C-N and associated modes in this tertiary amine. cdnsciencepub.com Research on 2,6-difluoroaniline has provided detailed assignments of its vibrational spectra based on DFT calculations. mcbu.edu.tr

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 3,4-Difluoroaniline This table for a related compound illustrates the typical agreement between scaled theoretical and experimental data.

Vibrational Mode Calculated (B3LYP/6-311++G(d,p)) nih.gov Experimental (FT-IR) nih.gov
N-H asymmetric stretch 3496 3485
N-H symmetric stretch 3407 3398
C-H stretch (ring) 3075 3070
N-H scissoring 1621 1622
C-C stretch (ring) 1519 1520

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. modgraph.co.uk This method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), can predict ¹H and ¹³C NMR spectra with reasonable accuracy. nih.govresearchgate.netjmaterenvironsci.com The calculations are usually performed on the optimized geometry of the molecule, and the calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. jmaterenvironsci.comgithub.io

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the various carbon atoms. The presence of the electronegative fluorine atoms and the dimethylamino group would have significant and predictable effects on the chemical shifts of the adjacent ring carbons and protons. Studies on other fluoroanilines have demonstrated that GIAO calculations can successfully reproduce experimental chemical shifts and aid in spectral assignment. nih.govrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Fluoroaniline (B8554772) Isomers using GIAO This illustrative data shows the utility of GIAO in distinguishing isomers. Specific values for the target compound would require dedicated computation.

Carbon Atom p-Fluoroaniline (B3LYP/6-311G(d,p)) jmaterenvironsci.com 2,4-Difluoroaniline (B3LYP/6-311++G(d,p)) researchgate.net
C1 (C-NH₂) 143.0 140.2
C2 116.1 150.1 (C-F)
C3 116.1 98.4
C4 156.4 (C-F) 152.7 (C-F)
C5 116.1 112.5

Electronic Structure and Bonding Analysis

Beyond geometry and spectra, computational methods provide deep insights into the electronic nature of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. researchgate.netresearchgate.net

For this compound, the HOMO would likely be localized on the aniline moiety, specifically with significant contribution from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO is expected to be a π* orbital distributed over the aromatic ring. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO, while the electron-donating dimethylamino group would raise their energies. The interplay of these effects determines the final orbital energies and the HOMO-LUMO gap. A smaller gap suggests higher reactivity. researchgate.netjmaterenvironsci.com This type of analysis has been performed for numerous halogenated anilines, providing a basis for predicting the electronic behavior of the target compound. bohrium.comnih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO, LUMO Energies, and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlongdom.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, computational studies, likely employing Density Functional Theory (DFT) methods, would be used to calculate these energies. The specific values of HOMO, LUMO, and the energy gap provide a quantitative measure of its electronic characteristics. A molecule with a small HOMO-LUMO gap is considered "soft" and is typically more polarizable and reactive. researchgate.net

ParameterValue (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

This table would be populated with specific energy values for this compound obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show regions of negative potential around the nitrogen atom of the dimethylamino group and the fluorine atoms, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. This detailed map allows for a qualitative prediction of how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. uni-muenchen.de It provides a detailed picture of the delocalization of electron density, which is crucial for understanding stabilization energies arising from hyperconjugative interactions. longdom.org This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the strength of the charge transfer. longdom.orguni-muenchen.de

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Example: LP(1) NExample: π(C1-C2)Data not available in search results
Example: LP(1) FExample: σ(C2-C3)Data not available in search results

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energies for key donor-acceptor interactions in this compound.

Atomic Charge Distribution Analysis (e.g., AIM, Mulliken Population Analysis)

Atomic charge distribution analysis provides an estimation of the partial charges on each atom within a molecule. wikipedia.org One common method is Mulliken population analysis, which partitions the total electron density among the constituent atoms. wikipedia.orguni-muenchen.de This information is crucial for understanding the electrostatic properties of the molecule and can provide insights into its reactivity. nih.gov However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de The Atoms in Molecules (AIM) theory offers an alternative and often more robust method for analyzing charge distribution. longdom.orglongdom.org

AtomMulliken Charge (e)
C1Data not available in search results
C2Data not available in search results
NData not available in search results
FData not available in search results
H (methyl)Data not available in search results

This table would present the calculated Mulliken charges for the key atoms in this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules. longdom.orgscience.gov It provides information about the excitation energies, oscillator strengths, and wavelengths of electronic transitions. researchgate.net This allows for a theoretical prediction of the UV-Vis spectrum of a compound, which can be compared with experimental data. longdom.org

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. This information is valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.

TransitionWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)
S0 → S1Data not available in search resultsData not available in search resultsData not available in search results
S0 → S2Data not available in search resultsData not available in search resultsData not available in search results

This table would summarize the key electronic transitions for this compound as calculated by TD-DFT.

Quantum Chemical Descriptors of Reactivity

Global Reactivity Descriptors: Electronegativity, Chemical Potential, Hardness, Softness, and Electrophilicity Index

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using the following relationships, often within the framework of Koopman's theorem: ijres.orgsemanticscholar.org

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential. ijres.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the average of the HOMO and LUMO energies. ijres.org

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. ukzn.ac.za It is calculated as half the difference between the HOMO and LUMO energies. ijres.org Hard molecules have a large HOMO-LUMO gap. chemtools.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. ijres.org Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. europa.eu

These descriptors provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

DescriptorFormulaValue
Electronegativity (χ) χ = -μData not available in search results
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Data not available in search results
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Data not available in search results
Chemical Softness (S) S = 1 / ηData not available in search results
Electrophilicity Index (ω) ω = μ2 / (2η)Data not available in search results

This table defines the global reactivity descriptors and would contain their calculated values for this compound.

Computational Studies on Solvent Effects

The properties and behavior of a molecule can be significantly altered by its surrounding environment. Computational chemistry employs solvation models to simulate these effects.

Continuum solvation models are an efficient way to incorporate solvent effects in quantum chemical calculations. These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), surrounding a cavity that contains the solute molecule. gaussian.com

The Polarizable Continuum Model (PCM) , and its Integral Equation Formalism variant (IEFPCM), is a widely used and robust method. gaussian.com It creates the solute cavity from a set of overlapping spheres centered on the atoms. The solute molecule polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a self-consistent description of the solute-solvent electrostatic interactions. gaussian.com

The SMD (Solvation Model based on Density) model, developed by Truhlar and coworkers, is another advanced continuum model. gaussian.com It is built upon the IEFPCM framework but includes additional terms to account for non-electrostatic interactions, such as cavitation, dispersion, and solvent structure effects. The SMD model is parameterized for a wide range of solvents and is considered a reliable choice for calculating the free energy of solvation. gaussian.com

While no specific computational studies applying these models to this compound were found, research on similar molecules demonstrates their utility. For example, studies on substituted N,N-dimethylanilines have used the PCM model to investigate how solvent polarity affects their nonlinear optical properties. researchgate.netnih.govbohrium.com These studies show that properties like dipole moment and hyperpolarizability increase with the solvent's dielectric constant. bohrium.comscielo.br Given the presence of polar C-F bonds and the amino group in this compound, its properties are expected to be sensitive to the solvent environment, and models like IEFPCM and SMD would be the standard theoretical tools for such investigations. d-nb.info

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic characteristics, typically featuring electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant nonlinear optical (NLO) responses. mdpi.com These properties are crucial for applications in optoelectronics and photonics. mdpi.com

Computational quantum chemistry provides a powerful means to predict and understand the NLO properties of molecules. Key parameters include the dipole moment (μ), which measures charge asymmetry; the linear polarizability (α), which describes the linear response of the electron cloud to an electric field; and the first static hyperpolarizability (β), which quantifies the second-order nonlinear response. bohrium.com

Density Functional Theory (DFT) is a common method for these calculations, with range-separated hybrid functionals like CAM-B3LYP often providing more accurate results for NLO properties, especially for charge-transfer systems. researchgate.netnih.gov

There are no specific published NLO calculations for this compound. However, studies on related donor-acceptor substituted N,N-dimethylanilines (DMA) provide valuable comparative data. A computational study on para-substituted DMA derivatives using the CAM-B3LYP functional explored the effect of different acceptor groups on NLO response. researchgate.netnih.gov Similarly, other difluoroaniline isomers have been investigated as potential NLO materials. researchgate.net For instance, 2,4-difluoroaniline was identified as a promising NLO candidate due to its chemical stability and significant hyperpolarizability. researchgate.net

The combination of the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms in this compound suggests it could possess NLO activity. Theoretical calculations would be essential to quantify its dipole moment, polarizability, and first hyperpolarizability to assess its potential.

Below is a table of calculated NLO properties for related N,N-dimethylaniline derivatives from the literature, providing context for potential values.

CompoundDipole Moment (μ) [Debye]Average Polarizability (α) [a.u.]First Hyperpolarizability (β_HRS) [a.u.]
DMA-CF₃4.3129.8449
DMA-CN6.8143.11485
DMA-NO₂7.9148.23169
Data sourced from a computational study on para-substituted N,N-dimethylaniline (DMA) derivatives using DFT/CAM-B3LYP. researchgate.netnih.gov

Investigations into Intermolecular Interactions via Computational Methods

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for crystal engineering and materials design. Computational methods like Hirshfeld surface analysis provide detailed insights into these intermolecular forces. nih.govmdpi.com

Hirshfeld Surface Analysis is a technique that partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). mdpi.com The surface itself, and properties mapped onto it—such as dᵢ (distance to the nearest nucleus inside the surface), dₑ (distance to the nearest nucleus outside), and the normalized contact distance (dnorm)—reveal the nature and proximity of intermolecular contacts. nih.gov Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on other fluorinated aromatic compounds demonstrate the power of this method. For example, in the crystal structure of a fluorinated chalcone (B49325) derivative, C—H···F and C—H···O hydrogen bonds were identified as key interactions, with H···F contacts contributing over 13% to the total Hirshfeld surface. nih.gov For this compound, one would anticipate significant intermolecular interactions involving the fluorine atoms, such as C-H···F hydrogen bonds, as well as possible π-π stacking interactions involving the aromatic ring. A detailed Hirshfeld surface analysis would be required to confirm and quantify the specific noncovalent forces governing its solid-state architecture. mdpi.commdpi.com

Reactivity and Reaction Mechanism Studies

Mechanistic Pathways of N-Substitution and Difluoroalkylation Reactions

While direct N-substitution on N1,N1-dimethyl-2,6-difluoroaniline is not extensively detailed in the reviewed literature, the reactivity of the closely related N,N-dimethylanilines in difluoroalkylation reactions provides significant mechanistic insights. A notable pathway is the visible-light-induced organophotocatalytic difluoroalkylation. nih.govacs.org This process can operate via an oxidative quenching cycle of a photocatalyst like Eosin Y. nih.govacs.org

Furthermore, an alternative, catalyst-free mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aniline (B41778) and a difluoroalkylating agent, such as ethyl difluoroiodoacetate. nih.govacs.org This EDA complex can be activated by visible light to initiate the difluoroalkylation. The reaction is generally amenable to a wide range of anilines bearing both electron-rich and moderately electron-withdrawing substituents. nih.govacs.org For instance, the presence of halogens at the para-position results in good yields of the difluoroalkylated product. nih.govacs.org However, for more activated anilines, the formation of meta-substituted and bis-difluoroalkylated products can also be observed. nih.govacs.org Radical trapping experiments using agents like Galvinoxyl, 1,1-diphenylethene, and TEMPO have confirmed the involvement of radical intermediates in these transformations. nih.gov

The table below summarizes the yields of difluoroalkylation for various substituted N,N-dimethylanilines under photocatalytic conditions.

N,N-Dimethylaniline DerivativeProductYield (%)
N,N-dimethyl-4-bromoanilineEthyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate63
N,N-dimethyl-4-fluoroanilineEthyl 2-(2-(dimethylamino)-5-fluorophenyl)-2,2-difluoroacetate29
N,N-dimethyl-4-(trifluoromethoxy)anilineEthyl 2-(2-(dimethylamino)-5-(trifluoromethoxy)phenyl)-2,2-difluoroacetate45
4-(tert-butyl)-N,N-dimethylanilineEthyl 2-(5-(tert-butyl)-2-(dimethylamino)phenyl)-2,2-difluoroacetate68
N,N-dimethyl-4-(methylthio)anilineEthyl 2-(2-(dimethylamino)-5-(methylthio)phenyl)-2,2-difluoroacetate68
4-methoxy-N,N-dimethylanilineEthyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate47
Data sourced from The Journal of Organic Chemistry, 2023. nih.govacs.org

Intramolecular Cyclization Reactions Involving N-Substituted Anilines (e.g., Dioxopiperazine Formation)

N-substituted anilines can undergo various intramolecular cyclization reactions. A prominent example in biochemistry is the formation of diketopiperazines (DKPs), or 2,5-dioxopiperazines. nih.gov This reaction is a spontaneous intramolecular aminolysis that occurs most readily when a peptide has an unprotected N-terminus and a penultimate proline residue. nih.gov The mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond between the second and third amino acid residues. nih.gov

In a broader context, intramolecular cyclization of aniline derivatives is a key step in the synthesis of various heterocyclic compounds. For instance, Pd-catalyzed oxidative coupling of C-H bonds within N-aryl enamines, which can be prepared from anilines, leads to the formation of substituted indoles. exlibrisgroup.com Computational studies on the intramolecular radical addition to substituted anilines have also been conducted to understand the formation of indolines. beilstein-journals.org These studies indicate that the polarity of the reactants is crucial, with electrophilic radicals and nucleophilic arenes leading to higher reaction rates. beilstein-journals.org

Role as a Ligand or Catalyst Precursor in Transition Metal Chemistry

Derivatives of 2,6-difluoroaniline (B139000) have emerged as important ligands in the field of transition metal catalysis, particularly for olefin polymerization. researchgate.netgoogle.comrsc.orgresearchgate.net The electronic and steric properties imparted by the fluorine atoms and the substituents on the aniline nitrogen play a crucial role in modulating the activity and stability of the resulting metal complexes.

Phenoxyimine ligands derived from the condensation of a salicylaldehyde (B1680747) derivative and a 2,6-difluoroaniline derivative are commonly used to form complexes with Group 4 transition metals like titanium and zirconium. researchgate.netresearchgate.net For example, bis(phenoxyimine) titanium(IV) dichloride complexes have been synthesized and characterized. researchgate.net Similarly, bis-(N-(3',5'-diiodo-salicylidene)-2,6-difluoroaniline)-titanium(IV)-dichloride has been prepared and its structure confirmed by X-ray crystallography. google.com

In unsymmetrical bis(imino)pyridine-cobalt(II) complexes, a 2,6-difluoroaniline derivative can form one of the N-aryl groups of the ligand. rsc.org Structural analysis of these complexes reveals that the planes of the N-aryl groups are oriented nearly perpendicular to the pyridine (B92270) ring. rsc.org The electron-withdrawing nature of the fluorine substituents can lead to poorer donor properties of the imine nitrogen, which influences the geometry and electronic structure of the metal center. rsc.org

Titanium and zirconium complexes bearing phenoxyimine ligands derived from 2,6-difluoroaniline, known as FI catalysts, exhibit very high activities for ethylene (B1197577) polymerization under mild conditions when activated with a cocatalyst like methylaluminoxane (B55162) (MAO). researchgate.net The catalytic activity and the molecular weight of the resulting polyethylene (B3416737) are influenced by the substituents on the phenoxyimine ligand. researchgate.net

Titanium FI catalysts with fluorinated ligands have been shown to promote high-speed, living polymerization of both ethylene and propylene. researchgate.net This allows for the synthesis of monodisperse high molecular weight polyethylene and highly syndiotactic monodisperse polypropylene (B1209903) at room temperature. researchgate.net Cobalt complexes with unsymmetrical bis(imino)pyridine ligands containing a fluorinated N-aryl group have also been investigated for ethylene polymerization, showing varying catalytic activities depending on the other substituents on the ligand framework. rsc.org

The following table presents data on the ethylene polymerization activity of different titanium complexes with phenoxy-imine ligands derived from 2,6-difluoroaniline derivatives.

ComplexActivity (kg PE/(mol Ti·h))Polymer Melting Temp (°C)Molecular Weight (Mw, x10⁴ g/mol )
1 151135.220.6
2 106132.353.7
3 561134.931.8
4 160133.231.9
5 869134.3100.3
6 529134.4140.8
Reaction conditions: 0.1 MPa ethylene, 25 °C, toluene, DMAO cocatalyst. Data adapted from ResearchGate, 2014. researchgate.net

Aromatic Functionalization and Derivatization Reactions

The aromatic ring of this compound is susceptible to functionalization, guided by the directing effects of the dimethylamino and fluoro substituents.

The directing effects in electrophilic aromatic substitution on the 2,6-difluoroaniline ring are a result of the competition between the ortho,para-directing, activating dimethylamino group and the ortho,para-directing, deactivating fluorine atoms. Due to the positions of the fluorine atoms, the positions ortho and para to the amino group are sterically hindered and electronically deactivated.

Studies on the mixed acid nitration of 2,6-dihaloacetanilides have shown that electrophilic substitution occurs predominantly at the 3-position (meta to the acetamido group). researchgate.net This suggests that the substitution pattern is controlled by the directing effect of the amino (or acetamido) group towards the less hindered meta position, which is also activated relative to the fluorine-substituted carbons. The fluorine atoms activate the ring towards electrophilic substitution at the meta position relative to themselves. The strong activating effect of the amino group, however, is the dominant factor in determining the site of substitution.

Nucleophilic Aromatic Substitution Involving Fluorine or Other Halogens

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgnih.gov The reaction typically proceeds via a two-stage addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov The presence of strong electron-withdrawing groups, such as nitro or fluoro groups, positioned ortho or para to the leaving group, facilitates nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov

In the case of this compound, the aromatic ring is substituted with two strongly electronegative fluorine atoms at the ortho positions relative to the dimethylamino group. These fluorine atoms significantly activate the ring toward nucleophilic attack. While the dimethylamino group is typically an electron-donating group, the powerful inductive-withdrawing effect of the two ortho-fluorine atoms makes the carbon atoms to which they are attached electrophilic and thus susceptible to substitution.

A general method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This procedure is practical for creating dimethylamino-substituted aromatic compounds from aryl fluorides and chlorides under relatively mild conditions (95 °C) and is tolerant of various functional groups. nih.gov Although direct studies on this compound were not detailed, the principles suggest that the fluorine atoms could serve as leaving groups in SNAr reactions. For instance, in reactions with other perfluorinated arenes like hexafluorobenzene, nucleophilic carbenes have been shown to displace fluoride (B91410) ions, a reaction that is reversible and driven to completion by trapping the fluoride ion. znaturforsch.com

The substitution on the ring is also influenced by other substituents. In pentafluorobenzonitrile, a nucleophile attacks the 4-position, para to the cyano group, reflecting the superior ability of ortho/para-placed cyano groups to stabilize the negative charge in the Meisenheimer intermediate. znaturforsch.com This highlights the directing effects that would be at play in a more complex derivative of this compound.

Participation in Cross-Coupling Reactions as a Substrate or Coupling Partner

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such reactions is dictated by the electronic nature of its substituents and the specific reaction type. The fluorine atoms are generally poor leaving groups in traditional palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine, or triflates. libretexts.org However, methods for the coupling of aryl fluorides are an active area of research.

Suzuki-Miyaura Coupling Investigations with Fluorinated Aryl Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between organoboranes and organic halides or triflates. libretexts.org The typical catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the product. libretexts.org

The direct use of aryl fluorides like this compound as a substrate in Suzuki coupling is challenging due to the strength of the C-F bond. While methods exist for coupling aryl chlorides, they often require bulky, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the difficult oxidative addition step. libretexts.org More recent developments have shown that aryl sulfonyl fluorides can be activated for Suzuki-Miyaura coupling, where the Pd(0) catalyst inserts into the C–S bond rather than the S–F bond. rsc.org

For fluorinated anilines, participation in Suzuki coupling often involves a different leaving group on the ring, such as a bromide. For example, a method for anhydrous, homogeneous Suzuki-Miyaura cross-coupling of boronic esters with 2-bromo-4-fluoroaniline (B89589) has been demonstrated using potassium trimethylsilanolate as a soluble base. nih.gov This indicates that if this compound were further functionalized with a better leaving group (e.g., iodine or bromine), it could serve as a substrate for Suzuki coupling. A para-iodo N,N-dimethylaniline has been noted as an excellent starting material for subsequent cross-coupling reactions after undergoing a difluoroalkylation reaction. acs.orgnih.gov

The table below summarizes conditions used for Suzuki-Miyaura coupling reactions involving various fluorinated or halogenated aniline derivatives, illustrating the types of systems and conditions that are effective.

Sonogashira and Heck Reactions involving Fluorinated Anilines

Sonogashira Coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. nih.govchemrxiv.org Similar to the Suzuki reaction, the reactivity of the halide follows the order I > Br > Cl >> F. nih.gov Therefore, direct Sonogashira coupling involving the C-F bonds of this compound is not a standard transformation. However, recent advances have demonstrated the Sonogashira coupling of both electron-rich and electron-poor fluoroarenes with terminal alkynes using LiHMDS as a base. chemrxiv.org This suggests that under specific conditions, C-F bond activation may be possible. More commonly, a fluorinated aniline would be functionalized with a more reactive halide, such as in the synthesis of 4-ethynyl-3-fluoroaniline (B1392914) hydrochloride, which starts from 3-bromo-4-fluoronitrobenzene. liv.ac.uk

The Mizoroki-Heck Reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene, typically with palladium catalysis. mdpi.com The reaction generally shows high regioselectivity for arylation at the less substituted carbon of the alkene due to steric factors. mdpi.com The use of fluorinated compounds in Heck reactions is an area of significant interest. mdpi.com This can involve either the coupling of a standard aryl halide with a fluorinated alkene or the coupling of a fluorinated aryl halide with a standard alkene. mdpi.com Nickel-catalyzed intramolecular Heck reactions have been developed for substrates containing a 2-haloaniline derivative, demonstrating a pathway for building complex heterocyclic systems. nih.gov The development of new ligands has also enabled challenging intermolecular Heck reactions, including those that allow for regioselective control (linear vs. branched product) by simply changing the ligand on the palladium catalyst. cdnsciencepub.com

Oxidation and Azide-Related Reactions of Related Aniline Derivatives

The dimethylamino group of this compound is susceptible to oxidation. The oxidation of substituted N,N-dimethylanilines has been studied using various catalytic systems. A binuclear copper-salicylate complex has been shown to be a highly efficient catalyst for the aerobic oxidation of N,N-dimethylanilines, yielding N-methyl-N-phenylformamides as the major products. cdnsciencepub.com In some cases, demethylation to the corresponding secondary amine can also occur. cdnsciencepub.com Non-heme manganese catalysts have also been employed for the oxidative N-dealkylation of N,N-dimethylanilines, where the initial step is proposed to be an electron transfer between the amine and a high-valent oxometal species. nih.gov The rates of oxidation of N,N-dimethylanilines by cytochrome P-450 have been shown to correlate with the substrate's oxidation-reduction potential. vedantu.com

The table below shows the products from the oxidation of various N,N-dimethylaniline derivatives under different catalytic conditions.

Azide-related reactions of anilines typically involve the conversion of the primary amino group into an azide (B81097) group (–N₃) via diazotization followed by treatment with an azide salt. For related primary anilines, such as 2,6-difluoroaniline, treatment with sodium azide can lead to the formation of heterocyclic compounds like 4-fluoro-2,1,3-benzoxadiazole. In the synthesis of PROTACs, a tosylate group on a derivative synthesized from 2,6-difluoroaniline was converted into an azide and subsequently reduced to an amine, demonstrating a common synthetic sequence.

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its substituents.

Electronic Effects: The molecule features a classic "push-pull" system. The N,N-dimethylamino group is a strong electron-donating group (EDG) through resonance (+M effect), while the two ortho-fluorine atoms are strong electron-withdrawing groups (EWG) through induction (-I effect). This electronic arrangement has several consequences:

  • Nucleophilic Aromatic Substitution: The strong -I effect of the fluorine atoms depletes electron density from the ortho carbons, making them highly electrophilic and activating them for SNAr. nih.gov
  • Basicity: The presence of electron-withdrawing groups at the ortho positions generally decreases the basicity of anilines. This "ortho effect" is due to both steric hindrance to protonation and electronic withdrawal, which destabilizes the resulting anilinium cation. Therefore, this compound is expected to be a significantly weaker base than N,N-dimethylaniline.
  • Steric Effects: The two fluorine atoms and the N,N-dimethyl group create significant steric hindrance around the amino group and the adjacent C1 carbon.

  • Steric Hindrance to Protonation/Reaction: The bulky groups at the ortho positions physically obstruct the nitrogen's lone pair, hindering its ability to act as a base or a nucleophile. In SNAr reactions with N-methylaniline, which is sterically bulkier than aniline, the reaction rate is dramatically reduced due to increased steric hindrance in forming the intermediate complex. A similar, if not greater, steric effect would be expected for reactions at the nitrogen of this compound.
  • Conformational Effects: The steric repulsion between the ortho-substituents and the dimethylamino group can force the -N(CH₃)₂ group out of the plane of the benzene (B151609) ring. This would disrupt the resonance overlap between the nitrogen lone pair and the aromatic π-system, thereby reducing its electron-donating character and influencing the overall electronic properties and reactivity of the molecule.
  • Directing Effects in C-H Activation: In C-H borylation reactions of substituted anilines, steric effects play a crucial directing role. For 2,4-difluoroaniline (B146603), borylation occurs ortho to the fluorine atoms, indicating that electronic preferences can override steric hindrance from the relatively small fluorine atoms. The N-borylated intermediate of ortho-substituted anilines can act as an intramolecular steric shield, directing borylation to remote positions.
  • This combination of potent electronic push-pull effects and significant steric congestion makes this compound a unique building block with finely tuned reactivity, where reaction outcomes are highly dependent on the specific reagents and conditions employed.


    Applications in Advanced Organic Synthesis As a Versatile Building Block

    Precursor for Structurally Diverse Fluorinated Compounds

    N1,N1-dimethyl-2,6-difluoroaniline is a key starting material for the synthesis of a variety of structurally diverse fluorinated compounds, particularly through reactions that functionalize the aromatic ring. A notable application is in photoinduced difluoroalkylation reactions, which provide a mild and sustainable pathway to introduce gem-difluoroalkyl groups into organic backbones. nih.gov These methods are of significant interest in medicinal chemistry, as the inclusion of fluorinated groups can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. nih.govtcichemicals.com

    Operationally simple and practical transition-metal-free methods have been developed for the preparation of difluoroalkyl anilines. nih.gov These strategies include visible-light organophotocatalytic systems and the exploitation of electron donor-acceptor (EDA) complexes. nih.gov In a typical organophotocatalytic approach, an aniline (B41778) derivative reacts with a difluoroalkylating agent, such as ethyl difluoroiodoacetate, in the presence of a photocatalyst like Eosin Y under light irradiation. nih.gov An alternative strategy involves the formation of an EDA complex between the electron-rich aniline and an electron-poor fluoroalkylating agent, which can be activated by light to initiate the reaction. nih.gov While research has detailed these methods for various N,N-dimethyl anilines, they establish a clear precedent for the utility of this compound as a precursor for creating more complex fluorinated structures. nih.gov

    Table 1: Generalized Conditions for Photoinduced Difluoroalkylation of Anilines This table presents generalized reaction conditions applicable to aniline derivatives, as specific data for this compound was not detailed in the provided sources.

    ParameterOrganophotocatalysis via Eosin Y nih.govEDA Complex Strategy nih.gov
    Aniline Substrate Substituted Aniline (0.3 mmol)Substituted Aniline (0.3 mmol)
    Reagent Ethyl difluoroiodoacetate (0.4 mmol)Ethyl difluoroiodoacetate (0.4 mmol)
    Catalyst/System Eosin Y (1 mol %)Formation of EDA Complex
    Base Not specified/required for all substratesNa₂CO₃ (1.5 equiv)
    Solvent DMF (1.0 mL)DMSO (3.0 mL)
    Light Source 525 nm Kessil lamp427 nm Kessil lamp
    Reaction Time 24 hours16 hours

    Intermediate in the Synthesis of Complex Organic Molecules

    As an intermediate, this compound provides a foundational scaffold upon which more elaborate molecular architectures can be built.

    While fluorinated aniline derivatives are recognized for their utility in developing advanced materials with specific electronic or optical properties, research literature from the conducted searches does not specify the use of this compound for these applications. evitachem.com The unique electronic properties conferred by the difluoro and dimethylamino substitution pattern suggest potential, but specific examples in fields like OLEDs or polymer science are not documented in the available sources. bldpharm.combldpharm.combldpharm.com

    The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in natural products and pharmaceuticals. acs.orgmdpi.comresearchgate.net

    The synthesis of substituted purine (B94841) derivatives often relies on the cyclization of pyrimidine (B1678525) precursors or cross-coupling reactions with halopurines. avcr.czresearchgate.netchem-soc.si For instance, 2,6,9-trisubstituted purines have been synthesized using 2,6-difluoroaniline (B139000) as a starting material. chemicalbook.com However, the available scientific literature does not describe a synthetic route to purine derivatives that utilizes this compound as an intermediate. The presence of the dimethylamino group alters the nucleophilicity and steric hindrance compared to the primary amine (2,6-difluoroaniline), likely necessitating different synthetic strategies that are not currently documented. nih.gov

    Substituted phenylthiomorpholine dioxide scaffolds are recognized as active pharmaceutical intermediates. chemicalbook.com Published synthetic routes detail the use of 2,6-difluoroaniline in their preparation. chemicalbook.com There is no information available in the searched results detailing the use of this compound for the formation of these specific heterocyclic structures.

    Diphenylurea derivatives are an important class of compounds with significant biological activity. dergipark.org.tr Their synthesis is typically achieved through the reaction of an aniline derivative (a primary or secondary amine) with an isocyanate or a phosgene (B1210022) equivalent. dergipark.org.trresearchgate.netresearchgate.net This reaction requires at least one proton on the amine nitrogen to form the urea (B33335) linkage. As this compound is a tertiary amine, it lacks the necessary N-H bond to participate in standard urea formation reactions. Consequently, it is not a suitable intermediate for the direct preparation of diphenylurea derivatives, and no such synthesis is reported in the surveyed literature.

    Construction of Heterocyclic Frameworks

    Utilization as a Sterically Hindered Mild Base in Chemical Transformations

    The molecular architecture of this compound suggests that it could function as a sterically hindered, non-nucleophilic base. The two methyl groups on the nitrogen atom, combined with the two bulky fluorine atoms in the ortho positions of the phenyl ring, create significant steric congestion around the nitrogen's lone pair of electrons. This steric hindrance would impede its ability to act as a nucleophile. Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen, thereby decreasing its basicity compared to non-fluorinated analogues.

    This combination of properties is characteristic of sterically hindered, mild bases which are valuable in organic synthesis for promoting reactions where a stronger, more nucleophilic base might cause unwanted side reactions. libretexts.org Classical examples of such bases include diisopropylethylamine (DIEA) and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®). libretexts.org

    Despite these structural characteristics, a comprehensive search of the scientific literature did not reveal any specific studies that characterize this compound as a sterically hindered mild base or provide data on its pKa value. No research findings or data tables detailing its use to facilitate specific chemical transformations in this capacity could be located. While related compounds like 2,6-difluoroaniline are used as substrates in reactions, their role as a base is not the focus. acs.org

    Future Research Directions and Emerging Perspectives

    Development of Novel and More Efficient Synthetic Routes

    The development of novel, efficient, and cost-effective synthetic routes for 2,6-difluoroaniline (B139000), a precursor to N1,N1-dimethyl-2,6-difluoroaniline, is a significant area of research. ajrconline.orgresearchgate.net Current methods often involve multiple steps, including halogen exchange reactions on compounds like 1,2,3-trichlorobenzene (B84244), followed by amination. google.comresearchgate.net Researchers are actively seeking to streamline these processes to improve yield, reduce hazardous byproducts, and lower production costs. ajrconline.orgresearchgate.net One approach involves the selective dechlorination of chloro-difluorobenzene isomers to obtain the desired difluoroaniline. researchgate.net Another patented process describes the preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene (B151690) through a series of reactions including dichlorination, nitration, and reduction. researchgate.net The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for enhancing the efficiency of these synthetic pathways. google.comgoogle.com

    Integration of Machine Learning and AI in Reaction Design and Optimization

    Advanced In Silico Modeling for Predictive Chemistry

    Advanced in silico modeling techniques are becoming indispensable tools for predicting the chemical and physical properties of molecules like this compound and its derivatives. nih.govacs.org Computational methods such as Density Functional Theory (DFT) are used to study the molecular structure, vibrational frequencies, and electronic properties of these compounds. mcbu.edu.trdergipark.org.trlongdom.org These theoretical calculations provide valuable insights that can be correlated with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy. longdom.orgresearchgate.net

    In silico screening is another powerful application where computational models are used to predict the biological activity or other desired properties of a large number of virtual compounds. researchgate.net For example, pharmacophore models can be developed based on the structure of a known active molecule and then used to search databases for other compounds that might exhibit similar activity. researchgate.net This approach has been successfully used to identify novel insecticidal leads. researchgate.net Furthermore, predictive models are being developed to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, which is crucial for drug discovery. mdpi.com Quantum chemical parameters are also being explored as predictors for the biological activity of molecules. wisdomlib.org

    Exploration of New Reactivity Modes and Catalytic Applications

    Researchers are actively exploring the novel reactivity of this compound and its parent compound, 2,6-difluoroaniline, to expand their utility in organic synthesis. Recent studies have demonstrated the difluoroalkylation of anilines using photoinduced methods, opening up new avenues for creating complex fluorinated molecules. acs.orgnih.gov The development of new catalytic systems is also a key focus. For example, palladium-catalyzed amination reactions have been investigated for the synthesis of fluorinated aryl compounds. google.com The unique electronic properties conferred by the fluorine atoms can influence the reactivity of the aniline (B41778) ring, leading to new and selective transformations. mdpi.com The exploration of these new reactivity modes could lead to the discovery of novel catalytic applications for this class of compounds.

    Design of Novel Derivatives with Tunable Electronic and Structural Properties

    The design and synthesis of novel derivatives of this compound with tunable electronic and structural properties is a burgeoning area of research. By strategically modifying the structure of the parent molecule, scientists can fine-tune its properties for specific applications. For instance, fluorinated aniline units have been incorporated into hole-transporting materials for use in perovskite solar cells and light-emitting diodes. mdpi.com The position of the fluorine atoms on the aniline ring can significantly impact the molecule's electronic energy levels and thermal properties. mdpi.com

    Furthermore, derivatives of difluoroaniline are being investigated for their potential as bioactive molecules. ijper.orgnih.govnih.gov The introduction of different functional groups can lead to compounds with a wide range of biological activities. The ability to create a library of derivatives with diverse properties is essential for applications in medicinal chemistry and materials science. science.govbohrium.com

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N1,N1-dimethyl-2,6-difluoroaniline, and how can reaction conditions be optimized for yield and purity?

    • Methodology :

    • Direct alkylation : React 2,6-difluoroaniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Monitor progress via TLC or HPLC to minimize over-alkylation by-products .
    • Reductive amination : Use formaldehyde and a reducing agent (e.g., NaBH₃CN) in acidic conditions. Optimize pH (4–6) and temperature (25–40°C) to enhance selectivity for dimethylation over mono-methylation .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from isomers or residual starting materials .

    Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

    • 1H/13C NMR :

    • Aromatic protons : Two doublets in the 6.8–7.2 ppm range (J = 8–10 Hz) confirm fluorine-induced deshielding at ortho positions.
    • N-methyl groups : Singlets at ~2.8–3.2 ppm (6H integration) verify dimethylation.
    • 19F NMR : Peaks at -110 to -120 ppm (ortho-F) and -140 to -150 ppm (para-F) distinguish substitution patterns .
      • IR Spectroscopy :
    • N-H stretching (absent, confirming full alkylation).
    • C-F stretches at 1200–1250 cm⁻¹ and C-N vibrations at 1350–1400 cm⁻¹ .

    Advanced Research Questions

    Q. What are the electronic effects of the dimethylamino and fluorine substituents on the aromatic ring, and how do these influence reactivity in cross-coupling reactions?

    • Electronic Effects :

    • The dimethylamino group is a strong electron donor (+M effect), activating the ring toward electrophilic substitution.
    • Fluorine atoms exert -I and weak -M effects, creating electron-deficient regions at meta positions.
      • Reactivity Implications :
    • Pd-catalyzed coupling : Fluorine directs coupling to the para position (relative to dimethylamino), while steric hindrance from methyl groups may slow reaction kinetics. Use bulky ligands (e.g., XPhos) to enhance regioselectivity .
    • Electrophilic substitution : Competitive reactivity between dimethylamino (ortho/para-directing) and fluorine (meta-directing) requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ nitration at 0°C to favor nitration at fluorine-directed sites) .

    Q. How does the steric hindrance from the N,N-dimethyl groups affect regioselectivity in electrophilic substitution reactions?

    • Steric vs. Electronic Balance :

    • Dimethyl groups hinder attack at ortho positions, overriding electronic activation. For example, bromination (Br₂/FeBr₃) predominantly occurs at the para position to the dimethylamino group, despite fluorine’s meta-directing influence.
    • Experimental validation : Compare product ratios (HPLC or GC-MS) under varying temperatures and catalysts. Lower temperatures (e.g., -10°C) reduce steric effects, revealing competing electronic preferences .

    Q. What strategies can mitigate challenges in separating this compound from by-products like dimethylated isomers?

    • Chromatographic Solutions :

    • Use reverse-phase HPLC with a water/acetonitrile gradient (0.1% TFA modifier) to resolve isomers based on subtle polarity differences .
      • Crystallization :
    • Exploit differential solubility in ethanol/water mixtures. Dimethyl-2,6-difluoroaniline crystallizes at higher ethanol concentrations (70–80% v/v), while 2,4-dimethyl isomers remain in solution .
      • Derivatization :
    • Convert amines to sulfonamides (e.g., p-toluenesulfonyl chloride) to amplify structural differences for easier separation .

    Data Contradiction Analysis

    Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound across literature sources?

    • Root Causes :

    • Impurity effects : Residual solvents (e.g., DMF) depress melting points. Validate purity via elemental analysis or mass spectrometry .
    • Isomeric contamination : Use 2D NMR (e.g., NOESY) to confirm substitution patterns. For example, cross-peaks between methyl protons and specific aromatic protons distinguish 2,6- from 2,4-isomers .
      • Standardization :
    • Report solvent systems and heating rates for melting point determinations. Cross-reference with high-purity commercial standards (if available) .

    Application-Oriented Questions

    Q. What role does this compound play in the synthesis of fluorinated pharmaceuticals or agrochemicals?

    • Case Study :

    • As a precursor to kinase inhibitors : The dimethylamino group enhances solubility, while fluorine improves metabolic stability. React with aryl halides via Buchwald-Hartwig amination to generate bioactive heterocycles .
    • Agrochemicals : Incorporate into fungicides via Ullmann coupling with chloropyrimidines. Fluorine’s electronegativity enhances binding to target enzymes .

    Safety and Handling

    Q. What are the critical safety considerations when handling this compound in laboratory settings?

    • Hazard Profile :

    • Toxicity : Potential neurotoxicity (common to aromatic amines). Use fume hoods and PPE (gloves, goggles).
    • Storage : Store under nitrogen at 2–8°C to prevent oxidation. Classify under UN2811 (toxic solids) for transport .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.